Cas no 2680882-78-2 (benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)

benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680882-78-2
- EN300-28294415
- benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
-
- インチ: 1S/C14H17N3O2S2/c1-10(2)8-17(12-15-16-13(20)21-12)14(18)19-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,20)
- InChIKey: OGNQIXXQLMNZRV-UHFFFAOYSA-N
- ほほえんだ: S1C(NN=C1N(C(=O)OCC1C=CC=CC=1)CC(C)C)=S
計算された属性
- せいみつぶんしりょう: 323.07621914g/mol
- どういたいしつりょう: 323.07621914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294415-0.05g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28294415-10.0g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28294415-0.25g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28294415-5.0g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28294415-1g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28294415-1.0g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28294415-2.5g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28294415-0.1g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28294415-5g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28294415-10g |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680882-78-2 | 10g |
$5221.0 | 2023-09-08 |
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamateに関する追加情報
Professional Introduction to Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2680882-78-2)
Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate, a compound with the CAS number 2680882-78-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and incorporates a thiadiazole moiety, which is well-documented for its diverse biological activities. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 5-sulfanyl substituted thiadiazole ring. The presence of the 5-sulfanyl group introduces polarity and potential interactions with biological targets, while the 2-methylpropyl group enhances lipophilicity, making the compound more amenable to membrane transport. This balance of hydrophilic and lipophilic properties is crucial for achieving optimal pharmacokinetic profiles.
In recent years, there has been growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, anti-inflammatory, and anticancer applications. The thiadiazole core is known to exhibit significant binding affinity to various enzymes and receptors, making it a versatile scaffold for drug design. Specifically, the 5-sulfanyl substituent on the thiadiazole ring has been shown to modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.
One of the most compelling aspects of Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is its potential as an intermediate in the synthesis of more complex pharmacophores. The carbamate functional group provides a reactive site for further chemical modifications, allowing chemists to explore novel derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for developing effective therapeutic agents.
Recent studies have highlighted the importance of thiadiazole derivatives in addressing unmet medical needs. For instance, research has demonstrated that certain thiadiazole-based compounds can inhibit the activity of kinases and other enzymes involved in cancer progression. The structural motif of Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate aligns well with this area of investigation, suggesting that it may possess similar inhibitory properties. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.
The synthesis of Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 5-sulfanyl group into the thiadiazole ring necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies underscore the importance of modern chemical tools in facilitating the production of complex molecules like this one.
In conclusion, Benzyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2680882-78-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable asset for drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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